![molecular formula C18H11ClN4O3 B2780543 5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 438489-65-7](/img/structure/B2780543.png)
5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazopyridines is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
Imidazopyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazopyridines are typically white or colorless solids that show excellent solubility in water and other polar solvents .Scientific Research Applications
Cancer Research
This compound and its derivatives have been studied for their potential use in cancer research . Specifically, they have been synthesized and tested for their ability to bind to VEGFR2 receptors, which are key inhibitors of tumor cell growth and angiogenesis .
Pharmaceutical Applications
Imidazo[1,5-a]pyridine, a structural component of this compound, is found in a large number of pharmaceuticals . It has been a subject of intense research for numerous decades, with a large number of transformations now available to conveniently access imidazo[1,5-a]pyridine .
Agrochemical Applications
Imidazo[1,5-a]pyridine is also a significant structural component of a large number of agrochemicals . This suggests that the compound could have potential applications in the development of new agrochemical products .
Synthetic Methodologies
The compound has been used in the development of new synthetic methodologies . These methodologies involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies provide theoretical possibilities of how these types of synthesized compounds might bind to specific receptors .
Development of New Drugs
The compound could potentially be used in the development of new drugs . Given its presence in a number of existing pharmaceuticals, further research could lead to the development of new therapeutic agents .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a wide range of targets due to their versatile nature . They have been associated with various biological activities such as antiviral, antibacterial, antifungal, anti-inflammatory, and antineoplastic properties .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit tumor cell growth and angiogenesis by binding to vegfr2 receptors . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridine derivatives is known to be efficient, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives is known to be eco-friendly, suggesting that these compounds may be stable under various environmental conditions .
properties
IUPAC Name |
5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQFPZRARRASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
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